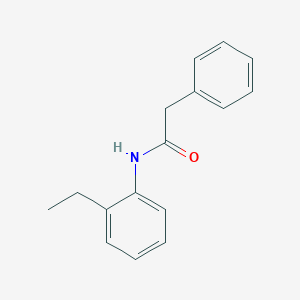

N-(2-ethylphenyl)-2-phenylacetamide

Description

N-(2-Ethylphenyl)-2-phenylacetamide is a substituted 2-phenylacetamide derivative featuring an ethyl group at the ortho position of the aromatic ring attached to the nitrogen atom. 2-Phenylacetamides are versatile scaffolds in organic synthesis and medicinal chemistry, with substituents on the aromatic ring or nitrogen atom influencing reactivity, biological activity, and applications .

Propriétés

Formule moléculaire |

C16H17NO |

|---|---|

Poids moléculaire |

239.31 g/mol |

Nom IUPAC |

N-(2-ethylphenyl)-2-phenylacetamide |

InChI |

InChI=1S/C16H17NO/c1-2-14-10-6-7-11-15(14)17-16(18)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,17,18) |

Clé InChI |

GBJIHCNNNHVRHF-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC=C1NC(=O)CC2=CC=CC=C2 |

SMILES canonique |

CCC1=CC=CC=C1NC(=O)CC2=CC=CC=C2 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Electronic Effects

The substituent on the nitrogen-bound aromatic ring significantly impacts electronic and steric properties. Below is a comparative analysis of N-(2-ethylphenyl)-2-phenylacetamide and key analogs:

Key Observations :

- Steric hindrance : The ortho-ethyl group in this compound may impede reaction pathways compared to para-substituted analogs like NPA or CPA.

Reactivity in Alkylation Reactions

Phase-transfer-catalyzed benzylation studies reveal distinct mechanisms based on substituents:

- Electron-withdrawing groups (NPA, CPA) : Reactions proceed via the interfacial mechanism , where the deprotonated amide reacts at the solvent-water interface .

- Electron-donating groups (MPA, inferred for N-(2-ethylphenyl)) : Reactions follow the extraction mechanism , where the catalyst transports the reactive species into the organic phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.